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In the landscape of targeted cancer therapy, inhibitors of cyclin-dependent kinases (CDKs)

represent a pivotal class of molecules. This guide provides a detailed comparison of two

noteworthy CDK inhibitors: CDK2-IN-14-d3, a highly selective CDK2 inhibitor, and CYC065

(Fadraciclib), a dual inhibitor of CDK2 and CDK9. This analysis is intended for researchers,

scientists, and drug development professionals, offering a comprehensive overview of their

efficacy, mechanisms of action, and the experimental foundations of these findings.

Introduction to the Compounds
CDK2-IN-14-d3 is a potent and exceptionally selective inhibitor of CDK2, developed from a 5,7-

dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one core structure.[1] Its design strategy focused on

achieving high selectivity against other CDK family members to minimize off-target effects.[1]

The inclusion of deuterium in its structure was a strategic modification to reduce metabolic

dealkylation, thereby improving its pharmacokinetic profile.[1]

CYC065 (Fadraciclib) is an orally available, second-generation CDK inhibitor that potently

targets both CDK2 and CDK9.[1][2][3] Its dual inhibitory mechanism allows it to interfere with

both cell cycle progression (via CDK2) and transcription (via CDK9).[2][3] CYC065 has been

investigated in numerous preclinical and clinical studies for various malignancies.[4][5][6][7]

Efficacy and Potency: A Quantitative Comparison
The following tables summarize the available quantitative data on the potency and efficacy of

CDK2-IN-14-d3 and CYC065.
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Table 1: In Vitro Kinase Inhibitory Activity (IC50)

Compound Target IC50 (nM)
Selectivity vs.
Other CDKs

CDK2-IN-14-d3 CDK2/CycE1 1.1
>200-fold vs.

CDK1/4/6/7/9

CYC065 (Fadraciclib) CDK2/cyclin A 5 -

CDK9/cyclin T1 26
Potent against CDK2

and CDK9

Data for CDK2-IN-14-d3 from Sokolsky A, et al. ACS Medicinal Chemistry Letters, 2022. Data

for CYC065 from PLOS One. 2020;15(7):e0234103 and Selleck Chemicals.

Table 2: Cellular Efficacy

Compound Cell Line Assay IC50 (µM)

CDK2-IN-14-d3 COV318 p-Rb HTRF
0.102 (without blood),

inactive (with blood)

CYC065 (Fadraciclib) Various AML cell lines Resazurin assay (72h) Varies by cell line

Colorectal Cancer

PDOs
Cell-Titer Glo (72h) 2.65 ± 3.92

Data for CDK2-IN-14-d3 from Sokolsky A, et al. ACS Medicinal Chemistry Letters, 2022. Data

for CYC065 from PLOS One. 2020;15(7):e0234103 and ASCO Meeting Abstract 2024.

Mechanism of Action
CDK2-IN-14-d3: Selective CDK2 Inhibition
CDK2-IN-14-d3's primary mechanism is the highly selective inhibition of CDK2. CDK2 is a key

regulator of the G1/S phase transition in the cell cycle. By inhibiting CDK2, CDK2-IN-14-d3 is

expected to induce cell cycle arrest at this checkpoint, preventing DNA replication and
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subsequent cell division. This targeted approach aims to be particularly effective in tumors with

CDK2 hyperactivity or amplification of its binding partner, cyclin E (CCNE1).[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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